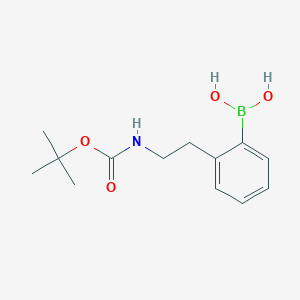![molecular formula C16H12F2N2OS2 B2862181 N-(4-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide CAS No. 896359-16-3](/img/structure/B2862181.png)
N-(4-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide” is a complex organic compound that contains several functional groups. It has a benzo[d]thiazol-2-yl group, a fluorophenyl group, and a propanamide group . These groups suggest that the compound might have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzo[d]thiazol-2-yl ring, the fluorophenyl group, and the propanamide group . The presence of these groups would likely confer specific physical and chemical properties to the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the benzo[d]thiazol-2-yl, fluorophenyl, and propanamide groups . These groups could confer properties such as solubility, stability, and reactivity.Scientific Research Applications
Synthesis and Characterization
One foundational application of N-(4-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide lies in its synthesis and characterization, which serves as a cornerstone for further applications. The synthesis involves reactions between specific precursors to obtain high yields of the derivative, which are then fully analyzed and characterized using spectroscopic methods like 1H, 13C, UV, IR, and mass spectral data (Manolov, Ivanov, & Bojilov, 2021).
Antimicrobial Activities
Another significant application of derivatives related to this compound is in exploring their antimicrobial properties. For instance, some derivatives have been synthesized and evaluated for their antimicrobial activities, revealing high anti-Mycobacterium smegmatis activity, which showcases the potential of these compounds in combating bacterial infections (Yolal et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2OS2/c17-10-4-6-11(7-5-10)22-9-8-14(21)19-16-20-15-12(18)2-1-3-13(15)23-16/h1-7H,8-9H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYFWBLUTNNUII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)NC(=O)CCSC3=CC=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-(2,2-dimethoxyethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2862099.png)
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenoxyacetamide](/img/structure/B2862100.png)
![2-Amino-2-[3-(2,4,6-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2862101.png)
![5-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-2,1,3-benzothiadiazole](/img/structure/B2862104.png)







![1-(5-Hydroxy-5-methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2862116.png)

![N-[(1-benzylpiperidin-4-yl)methyl]-3,4-diethoxybenzamide](/img/structure/B2862121.png)